molecular formula C22H19N5OS B2761530 1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894065-08-8

1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No. B2761530
CAS RN: 894065-08-8
M. Wt: 401.49
InChI Key: YFYXUMHSRQMEPV-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of new heterocyclic compounds featuring the indole moiety has shown promise in the development of potential anticancer agents. For instance, compounds synthesized through the reaction of hydrazonoyl halides with specific thioamide derivatives have been evaluated for their antitumor activity against the MCF-7 human breast carcinoma cell line, revealing moderate to high anticancer activity in comparison to doxorubicin, a reference drug (Abdelhamid et al., 2016).

Antimicrobial Activity

Derivatives involving the indole scaffold have been synthesized and tested for their antimicrobial properties. For example, triazole and triazolothiadiazine derivatives were synthesized and evaluated as novel antimicrobial agents, showing significant activity against a range of gram-positive and gram-negative bacteria, as well as fungal species (Kaplancikli et al., 2008).

Anticonvulsant Evaluation

Indole C-3 substituted derivatives were explored for their potential as anticonvulsant agents. A specific derivative showed significant activity in maximal electroshock test, demonstrating the potential for the development of new therapeutic agents in the treatment of epilepsy (Ahuja & Siddiqui, 2014).

Inhibitory Activity Against Enzymes

Some newly synthesized compounds based on the indole framework were evaluated for their ability to inhibit enzymes such as 15-lipoxygenase, revealing potential therapeutic applications in diseases mediated by this enzyme (Asghari et al., 2016).

Cardiotonic Agents

Compounds presenting a planar topography similar to carbazeram and other pyridazino agents with cardiotonic activity were synthesized, offering a complementary effect as inhibitors of platelet aggregation and potential cardiotonic agents (Monge et al., 1993).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-15-6-8-16(9-7-15)18-10-11-20-23-24-22(27(20)25-18)29-14-21(28)26-13-12-17-4-2-3-5-19(17)26/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYXUMHSRQMEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

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